molecular formula C20H15BrN4O3 B2571983 3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-74-1

3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2571983
M. Wt: 439.269
InChI Key: ZKMYUZNPZYDNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15BrN4O3 and its molecular weight is 439.269. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have conducted studies on the synthesis and bromination of similar compounds, such as 1-allyl-3-(2-hydroxyethyl)-1H,3H-quinazoline-2,4-dione, exploring their alkylation and subsequent bromination. This research is crucial for understanding the chemical behavior and potential modifications of these compounds (Ukrainets, Mospanova, Turov, & Parshykov, 2011).
  • Another study focused on the synthesis, molecular structure, and spectroscopic studies of new quinazolin-4(3H)-one derivatives. These derivatives were prepared via nucleophilic substitution reactions, providing insights into the chemical characteristics and potential applications of these compounds (Hagar, Soliman, Ibid, & Ashry, 2016).

Biological Activity

  • Research has been conducted on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. These studies are important for understanding the biological activities of these compounds, which include antitumor activities (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
  • Another study explored the herbicidal evaluation of triketone-containing quinazoline-2,4-dione derivatives. This research provides insights into the potential use of these compounds in agriculture (Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang, 2014).

Advanced Applications

  • The compound has also been studied in the context of efficient synthesis methodologies. For example, a study on the iodine-catalyzed three-component reaction of quinazoline-2,5-diones with aldehydes and styrenes demonstrates the compound's utility in synthesizing allylamine derivatives (Zhang, Zhang, Quan, Da, & Wang, 2014).
  • Furthermore, research on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents highlights the compound's significance in medicinal chemistry (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).

properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMYUZNPZYDNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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